6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene
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Overview
Description
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H11Br It is a derivative of tetrahydronaphthalene, where a bromine atom is substituted at the 6th position and a methylene group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the bromination of 1-methylene-1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylene group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form 1-methyl-1,2,3,4-tetrahydronaphthalene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 6-substituted-1-methylene-1,2,3,4-tetrahydronaphthalenes.
Oxidation: Formation of 6-bromo-1-formyl-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of 1-methyl-1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The bromine atom and methylene group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic or nucleophilic interactions, depending on the reaction conditions and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the bromine and methylene substitutions.
6-Bromo-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methylene group.
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Contains additional methyl groups.
Uniqueness
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both a bromine atom and a methylene group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H11Br |
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Molecular Weight |
223.11 g/mol |
IUPAC Name |
7-bromo-4-methylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C11H11Br/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h5-7H,1-4H2 |
InChI Key |
DKISPBHRYROLNM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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